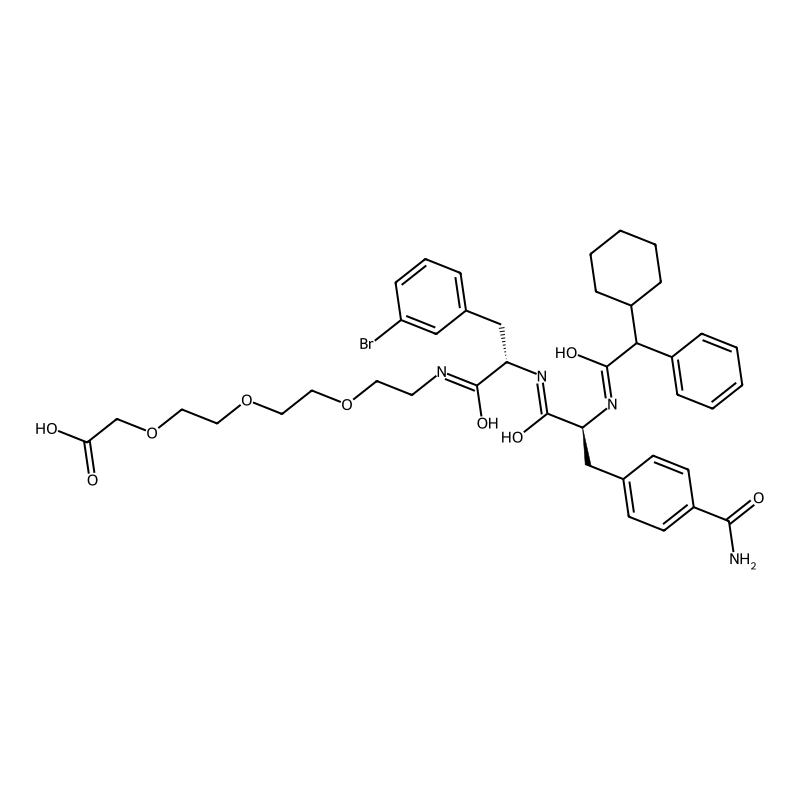Cmpd-15PA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Cmpd-15PA is a compound identified as a negative allosteric modulator of the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor family. This compound plays a significant role in modulating the receptor's activity by stabilizing its inactive conformation, thereby inhibiting its activation by agonists. Cmpd-15PA is characterized by its unique structural features, including a cyclohexyl and phenyl ring connected by a chiral carbon, which contributes to its binding properties and biological activity .
- Binding Mechanism: Cmpd-15PA binds to an intracellular allosteric site formed by transmembrane domains and intracellular loops of the β2AR. This binding involves polar interactions with specific amino acid residues, such as Thr274, Ser329, Asp331, and Asn69, which stabilize the receptor in an inactive state .
- Stabilization of Inactive Conformation: The compound disrupts existing salt bridges within the receptor structure, facilitating the formation of new interactions that maintain the receptor's inactive conformation. For instance, it forms a new salt bridge between Lys267 and Asp331 .
Cmpd-15PA exhibits significant biological activity as a negative allosteric modulator. Its primary effects include:
- Inhibition of Agonist Activity: By stabilizing the inactive state of β2AR, Cmpd-15PA reduces the efficacy of full agonists like isoproterenol. This property makes it a valuable tool for studying receptor signaling pathways and potential therapeutic applications in conditions where β2AR activity needs to be controlled .
- Allosteric Modulation: The compound alters the binding dynamics of other ligands at the receptor, indicating its role in fine-tuning receptor responses rather than acting as a traditional antagonist .
The synthesis of Cmpd-15PA involves several steps:
- Initial Compound Design: The design process begins with pharmacophore minimization and structural modifications to enhance bioactivity and stability.
- Chemical Modifications: Key modifications include truncation of amino acids and deletion scans to refine the compound's structure while retaining its functional properties. For instance, certain amino acid deletions were tested to optimize binding affinity without losing activity .
- Final Synthesis: The final product is obtained through
Cmpd-15PA has several potential applications:
- Pharmacological Research: It serves as a critical tool for studying β2AR signaling pathways and understanding the mechanisms of allosteric modulation in G protein-coupled receptors.
- Therapeutic Development: Due to its ability to inhibit β2AR activation, it may be explored for therapeutic interventions in diseases characterized by excessive β2AR signaling, such as asthma or heart failure .
Interaction studies have revealed that Cmpd-15PA engages extensively with β2AR through various molecular interactions:
- Molecular Dynamics Simulations: These simulations demonstrate that Cmpd-15PA stabilizes specific conformations of β2AR over time, indicating its potential for long-lasting effects on receptor activity .
- Binding Affinity Assessments: Studies show that Cmpd-15PA alters the binding affinities of other ligands at β2AR, providing insights into its allosteric modulation capabilities .
Cmpd-15PA shares structural and functional characteristics with several other compounds that act on G protein-coupled receptors. Below is a comparison highlighting its uniqueness:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Cmpd-6FA | Negative Allosteric Modulator | Stabilizes inactive conformation | Similar binding site but different structural profile |
| Carazolol | Antagonist | Binds orthosteric site | Full antagonist with no allosteric properties |
| Isoproterenol | Full Agonist | Activates β2AR | Promotes active conformation unlike Cmpd-15PA |
| Salmeterol | Partial Agonist | Activates β2AR but with lower efficacy | Has prolonged action compared to Cmpd-15PA |
Cmpd-15PA is unique among these compounds due to its specific role as a negative allosteric modulator rather than a direct agonist or antagonist. Its ability to stabilize an inactive conformation while allowing for nuanced modulation of receptor activity sets it apart in pharmacological research.








